azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Description
This compound is a highly phosphorylated phospholipid derivative featuring:
- Azane (ammonia) as a central nitrogen-containing group.
- A cyclohexyl backbone substituted with three phosphonooxy groups at positions 3, 4, and 5, along with hydroxyl groups at positions 2 and 4.
- Two (Z)-octadec-9-enoyl (oleoyl) fatty acid chains esterified to a glycerol moiety. The phosphorylated cyclohexyl moiety distinguishes it from conventional phospholipids like phosphatidylcholine or phosphatidylethanolamine .
Properties
Molecular Formula |
C45H89NO22P4 |
|---|---|
Molecular Weight |
1120.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H86O22P4.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)61-35-37(63-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-62-71(59,60)67-42-40(48)43(64-68(50,51)52)45(66-70(56,57)58)44(41(42)49)65-69(53,54)55;/h17-20,37,40-45,48-49H,3-16,21-36H2,1-2H3,(H,59,60)(H2,50,51,52)(H2,53,54,55)(H2,56,57,58);1H3/b19-17-,20-18-;/t37-,40+,41+,42?,43-,44+,45?;/m1./s1 |
InChI Key |
PAQFITLFXLWLPQ-JPFTWQTOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Each step would require specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ester groups would yield alcohols.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl and phosphonooxy groups could participate in hydrogen bonding and electrostatic interactions, while the octadec-9-enoyl groups could interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Unlike phosphatidylglycerol or phosphatidylethanolamine, its lack of a polar head group (e.g., choline, ethanolamine) may reduce solubility in aqueous environments .
Computational Similarity Analysis
Table 2: Tanimoto Similarity Indices (Morgan Fingerprints)
Implications :
- A Tanimoto coefficient >0.5 indicates significant structural similarity with the synthetic azane hexadecanoate, suggesting comparable physicochemical properties (e.g., logP, polar surface area) .
- The low similarity to natural phospholipids (e.g., phosphatidylglycerol) highlights its atypical phosphorylation pattern .
Predicted Bioactivity and Docking Variability
Molecular docking simulations reveal that minor structural changes in phosphorylated lipids drastically alter binding affinities. For example:
- The triphosphonooxycyclohexyl group in the target compound may interact with kinases or phosphatases via its dense negative charge, unlike monophosphorylated analogues .
- In contrast, phosphatidylglycerol’s single phosphate group shows preferential binding to bacterial membrane proteins (e.g., cardiolipin synthases) .
Activity Landscape Analysis :
- Despite structural similarities, the target compound’s activity profile is expected to diverge from phosphatidylethanolamine derivatives due to "activity cliffs"—small structural changes (e.g., cyclohexyl vs. glycerol core) leading to significant functional differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
